molecular formula C7H8O2S B1273942 2-(2-Thienyl)-1,3-dioxolane CAS No. 58268-08-9

2-(2-Thienyl)-1,3-dioxolane

Cat. No. B1273942
CAS RN: 58268-08-9
M. Wt: 156.2 g/mol
InChI Key: FHPFDCRNWLVVHD-UHFFFAOYSA-N
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Description

The compound 2-(2-Thienyl)-1,3-dioxolane is a chemical that features a dioxolane ring, a type of acetal, which is fused with a thiophene moiety. Thiophene is a five-membered heterocyclic compound with a sulfur atom. This structure is significant in organic chemistry due to its potential applications in synthesizing various intermediates for pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, 2-(2-Nitroethyl)-1,3-dioxolane is used as a reagent for generating 3-oxopropyl anion synthons, which are valuable intermediates in the synthesis of jasmonoids and prostaglandins . This demonstrates the versatility of dioxolane derivatives in organic synthesis, particularly in the construction of complex molecules.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives can be quite complex. For example, compounds such as 2,2-dimethyl-5-(3-thienylidene)-1,3-dioxane-4,6-diones have been synthesized and analyzed using x-ray crystallography, revealing an s-trans disposition at the C(2)=C(3) bond of the five-membered heterocycle . This structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Dioxolane derivatives undergo various chemical reactions. The synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane and its subsequent polymerization through radical and cationic routes is an example of the reactivity of such compounds . The polymerization mechanism and the properties of the resulting polymers provide insights into the chemical behavior of dioxolane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure. The electronic spectra and NMR data of compounds like 2,2-dimethyl-5-(3-thienylidene)-1,3-dioxane-4,6-diones offer valuable information about the conjugation and electronic distribution within the molecule . These properties are essential for the application of these compounds in various fields, including material science and medicinal chemistry.

Scientific Research Applications

Antitumor Drug Synthesis

  • The compound (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide, an intermediate in the preparation of antitumor platinum drugs, demonstrates key structural properties conducive to this application. The dioxolane ring's conformation and hydrogen bonding contribute to forming a three-dimensional network integral to drug design (Xu et al., 2009).

Novel Synthesis Pathways

  • A new synthesis pathway has been applied to create 1,3-dioxa-6-aza-2-germacyclooctanes, utilizing dehydrocondensation of di(2-thienyl)germane and diethanolamines without a catalyst. This novel method showcases the versatility of 2-(2-Thienyl)-1,3-dioxolane derivatives in chemical synthesis (E. Lukevics et al., 1996).

Photochromism and Optical Recording

  • Derivatives of 2-(2-Thienyl)-1,3-dioxolane have been used in photochromic applications and optical recording. Compounds like DTE-1 and DTE-2, containing this structure, exhibit good photochromic behavior and strong fluorescence in different solvents, making them suitable for near-field recording (Tianshe Yang et al., 2006).

Polymer Science

  • In the field of polymer science, the anionic living polymerization of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate, a compound related to 2-(2-Thienyl)-1,3-dioxolane, has been studied. This process involves protecting hydroxy groups in the dioxolane form, demonstrating its utility in advanced polymer chemistry (H. Mori et al., 1994).

Liquid Crystal Technology

  • The dielectric and optical anisotropy of liquid crystals can be enhanced by 1,3-dioxolane terminal substitution. This application is vital in improving the performance of liquid crystal displays and other optical devices (Ran Chen et al., 2015).

Synthesis of Bioactive Compounds

  • Chiral dioxolane inhibitors of leukotriene biosynthesis are synthesized using asymmetric dihydroxylation. These compounds, related to 2-(2-Thienyl)-1,3-dioxolane, have shown potential in vivo potency, contributing to the development of new therapeutic agents (G. C. Crawley & M. T. Briggs, 1995).

properties

IUPAC Name

2-thiophen-2-yl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPFDCRNWLVVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394699
Record name 2-(2-Thienyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)-1,3-dioxolane

CAS RN

58268-08-9
Record name 2-(2-Thienyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SF Thames, JE Mccleskey - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
The utility of the 1, 3-dioxolane moiety as a blocking group for carbonyl compounds is undoubtedly enhanced by its marked stability to alkaline mediums (1); mediums in which carbonyl …
Number of citations: 15 onlinelibrary.wiley.com
W Xu, Z Yang, XH Li, BN Liu, DC Wang - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C9H10N2O4S, which is an important intermediate for the preparation of antitumor platinum drugs, the dioxolane ring adopts an envelope conformation with the C …
Number of citations: 3 scripts.iucr.org
T Hergert, B Varga, A Thurner, F Faigl, B Mátravölgyi - Tetrahedron, 2018 - Elsevier
5-Formyl-2-thiopheneboronic acid is a widely used building block for the synthesis of diverse structures, however, due to a significant instability its transformation to 5-arylthiophene-2-…
Number of citations: 6 www.sciencedirect.com
DS Noyce, CA Lipinski, RW Nichols - The Journal of Organic …, 1972 - ACS Publications
The rates of solvolysis of nine substituted l-(2-thienyl) ethyl p-nitrobenzoates in 80% ethanol are well corre-lated by Brown’s electrophilic substituent constants,< rm+ and+(correlation …
Number of citations: 32 pubs.acs.org
M Löbert - 2014 - oparu.uni-ulm.de
Functionalized oligothiophenes incorporating fused central moieties, such as benzodithiophene and derivatives thereof were synthesized. Their thermal, optical, and electrochemical …
Number of citations: 2 oparu.uni-ulm.de
M Struhárik, Š Toma - Journal of organometallic chemistry, 1994 - Elsevier
It has been shown that the reactions of tricarbonyl(η 6 -2-lithiothiophene)chromium(O) with various arene carboxaldehydes yields mixtures of unequal amounts of diastereoisomers, …
Number of citations: 9 www.sciencedirect.com

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